molecular formula C8H11BO B12615016 4-(Dimethylboranyl)phenol CAS No. 885475-27-4

4-(Dimethylboranyl)phenol

Katalognummer: B12615016
CAS-Nummer: 885475-27-4
Molekulargewicht: 133.99 g/mol
InChI-Schlüssel: PLNHWVNUOZBENQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylboranyl)phenol is an organic compound that features a phenol group substituted with a dimethylboranyl group

Vorbereitungsmethoden

The synthesis of 4-(Dimethylboranyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with dimethylborane under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(Dimethylboranyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as chromic acid.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylboranyl)phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Dimethylboranyl)phenol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can affect the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylboranyl)phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound, used as a disinfectant and precursor for various chemicals.

    4-Methylphenol:

    4-Chlorophenol: Used in the production of herbicides and antiseptics.

    Uniqueness: The presence of the dimethylboranyl group in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions.

Eigenschaften

CAS-Nummer

885475-27-4

Molekularformel

C8H11BO

Molekulargewicht

133.99 g/mol

IUPAC-Name

4-dimethylboranylphenol

InChI

InChI=1S/C8H11BO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3

InChI-Schlüssel

PLNHWVNUOZBENQ-UHFFFAOYSA-N

Kanonische SMILES

B(C)(C)C1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.